molecular formula C9H6N2O2 B13859188 3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile CAS No. 52899-60-2

3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile

Cat. No.: B13859188
CAS No.: 52899-60-2
M. Wt: 174.16 g/mol
InChI Key: DEDIVRYSGQHFIA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nitrile groups can undergo further chemical transformations, contributing to the compound’s versatility in various applications .

Comparison with Similar Compounds

3-Hydroxy-6-methoxybenzene-1,2-dicarbonitrile can be compared with other similar compounds, such as:

    3-Hydroxy-4-methoxybenzene-1,2-dicarbonitrile: Similar structure but different substitution pattern.

    3-Hydroxy-6-ethoxybenzene-1,2-dicarbonitrile: Ethoxy group instead of methoxy group.

    3-Hydroxy-6-methoxybenzene-1,4-dicarbonitrile: Different position of nitrile groups.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .

Properties

CAS No.

52899-60-2

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

3-hydroxy-6-methoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C9H6N2O2/c1-13-9-3-2-8(12)6(4-10)7(9)5-11/h2-3,12H,1H3

InChI Key

DEDIVRYSGQHFIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)C#N)C#N

Origin of Product

United States

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